(1R,2r)-benzyl2-methylcyclopropanecarboxylate
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Overview
Description
(1R,2r)-benzyl2-methylcyclopropanecarboxylate is a chiral compound with a cyclopropane ring, a benzyl group, and a methyl group attached to the carboxylate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2r)-benzyl2-methylcyclopropanecarboxylate typically involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates. One common method is the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors to ensure high efficiency and yield. The use of chiral catalysts or ligands can help achieve enantioselective synthesis, producing the desired enantiomer with high optical purity .
Chemical Reactions Analysis
Types of Reactions
(1R,2r)-benzyl2-methylcyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyl or methyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO₄ can yield carboxylic acids, while reduction with LiAlH₄ can produce alcohols .
Scientific Research Applications
(1R,2r)-benzyl2-methylcyclopropanecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used to study enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound can be used in the production of polymers and materials with unique properties .
Mechanism of Action
The mechanism by which (1R,2r)-benzyl2-methylcyclopropanecarboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The cyclopropane ring can introduce strain into the molecule, affecting its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-1,2-diaminocyclohexane: A chiral compound used in the synthesis of other chiral reagents and catalysts.
(1R,2R)-NPE: A compound used in biocatalytic synthesis with high space–time-yields.
(1R,2R)-methanomethionine: A precursor in the synthesis of amino acids with a cyclopropane ring .
Uniqueness
(1R,2r)-benzyl2-methylcyclopropanecarboxylate is unique due to its specific stereochemistry and the presence of both a benzyl group and a methyl group on the cyclopropane ring. This combination of features makes it a valuable compound for studying stereochemical effects in chemical reactions and for developing new chiral drugs and materials.
Properties
IUPAC Name |
benzyl (1R,2R)-2-methylcyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-9-7-11(9)12(13)14-8-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3/t9-,11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGDTXGDZZESGT-MWLCHTKSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]1C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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